molecular formula C19H14ClF3N4O2S2 B2582604 N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide CAS No. 392299-01-3

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide

Cat. No.: B2582604
CAS No.: 392299-01-3
M. Wt: 486.91
InChI Key: HNNFGSDEJSGZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[({[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide is a thiadiazole-based compound characterized by a 1,3,4-thiadiazole core substituted with a sulfanyl-linked carbamoyl methyl group and a 4-methylbenzamide moiety.

Properties

IUPAC Name

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF3N4O2S2/c1-10-2-4-11(5-3-10)16(29)25-17-26-27-18(31-17)30-9-15(28)24-14-8-12(19(21,22)23)6-7-13(14)20/h2-8H,9H2,1H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNFGSDEJSGZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate thiosemicarbazides under acidic conditions. The next step involves the introduction of the 2-chloro-5-(trifluoromethyl)phenyl group through a nucleophilic substitution reaction. Finally, the benzamide group is introduced via an amide coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and high-throughput screening of catalysts for the amide coupling reaction. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Azides or thiocyanates.

Scientific Research Applications

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer or infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes or receptors, leading to the modulation of signaling pathways such as the PI3K-AKT or MAPK pathways. This interaction can result in the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : Chloro and trifluoromethyl groups (as in the target compound and ) improve metabolic stability and receptor binding .
  • Aromatic Systems : 4-Methylbenzamide (target) vs. 4-methoxybenzyl () influences solubility and pharmacokinetics .

Structure-Activity Relationships (SAR)

  • Halogenation : Chloro and trifluoromethyl groups (target compound, ) correlate with improved bioactivity due to increased electrophilicity and membrane penetration .
  • Sulfanyl Linkages : The sulfanyl-methyl-carbamoyl bridge (common in ) enhances conformational flexibility, aiding target binding .
  • Aromatic Substitutions : 4-Methylbenzamide (target) vs. 4-methoxybenzyl () affects π-π stacking and hydrophobic interactions .

Biological Activity

N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • A thiadiazole ring.
  • A chlorinated phenyl group.
  • A sulfanyl group linked to a carbamoyl moiety.
  • A methyl-substituted benzamide.

This unique structure may contribute to its biological efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to this compound. For instance:

  • In vitro studies have shown that several synthesized thiadiazole derivatives exhibit promising anticancer activity against various human cancer cell lines such as SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer) .
  • Compounds similar to this structure have demonstrated GI50 values comparable to standard chemotherapeutics like Adriamycin, indicating significant cytotoxicity against cancer cells .

The mechanism by which thiadiazole derivatives exert their anticancer effects often involves:

  • Inhibition of cell proliferation : Studies indicate that these compounds can inhibit cell growth by targeting specific signaling pathways involved in cancer progression.
  • Adenosine receptor interaction : Some thiadiazole derivatives have been identified as potent antagonists of adenosine receptors (A1 and A3), which play critical roles in tumor biology. The structure-affinity relationships suggest that modifications in the thiadiazole framework can enhance receptor binding affinity .

Case Studies

A review of literature reveals several case studies focusing on the biological activity of related compounds:

  • Thiadiazole Derivatives : A study demonstrated that certain benzamide derivatives containing a thiadiazole moiety exhibited significant anticancer activity across multiple cell lines, with some compounds showing IC50 values in the low micromolar range .
  • Structure Activity Relationship (SAR) : Research has indicated that the introduction of specific substituents on the benzamide ring significantly influences the biological activity of these compounds. For example, modifications at the para position have been shown to enhance binding affinity to adenosine receptors .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound and related compounds:

CompoundActivity TypeIC50/Binding AffinityReference
N-{5-[({[2-chloro-5-(trifluoromethyl)...AnticancerComparable to Adriamycin
N-(3-phenyl-1,2,4-thiadiazol-5-yl)...Adenosine A1 AntagonistK(i) = 7 nM
N-(3-phenyl-1,2,4-thiadiazol-5-yl)...Adenosine A3 AntagonistK(i) = 82 nM

Q & A

Basic: How can researchers optimize the synthesis of this thiadiazole derivative for higher yields?

Answer:
Synthesis optimization involves multi-step reactions with precise control of conditions. Key steps include:

  • Reagent selection : Use carbodiimide-based coupling agents for amide bond formation between the thiadiazole core and substituents .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF, DMSO) under reflux (80–100°C) improve reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate formation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:
Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent integration (e.g., trifluoromethyl singlet at δ ~110 ppm in 13^13C) and sulfanyl linkages .
  • IR spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm carbonyl groups (amide, carbamate) .
  • Mass spectrometry (HRMS) : Exact mass analysis validates molecular ion peaks (e.g., [M+H]+^+ for C19_{19}H14_{14}ClF3_3N4_4O2_2S2_2) .

Basic: How is the biological activity of this compound screened in preclinical studies?

Answer:
Standardized assays include:

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using broth microdilution .
  • Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} values calculated .
  • Enzyme inhibition : Fluorometric assays for kinases or proteases to identify binding affinity (Ki_i) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Answer:
SAR strategies include:

  • Substituent variation : Replacing the 4-methylbenzamide group with electron-withdrawing groups (e.g., nitro) to improve target binding .
  • Bioisosteric replacement : Exchanging the thiadiazole ring with triazoles to modulate solubility and metabolic stability .
  • In vitro validation : Testing analogs in dose-response assays to correlate structural changes with IC50_{50} shifts .

Advanced: How should researchers resolve contradictions in biological assay data across studies?

Answer:
Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use internal controls (e.g., doxorubicin) .
  • Compound stability : Pre-test solubility in DMSO/PBS and monitor degradation via HPLC during assays .
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Advanced: What mechanistic insights exist for this compound’s enzyme inhibition?

Answer:
Mechanistic studies suggest:

  • Active-site binding : Docking simulations (AutoDock Vina) show hydrogen bonding between the carbamoyl group and kinase catalytic residues (e.g., EGFR-TK) .
  • Allosteric modulation : Trifluoromethyl groups induce conformational changes in proteases, validated via fluorescence quenching .
  • Kinetic analysis : Lineweaver-Burk plots reveal non-competitive inhibition for certain targets (e.g., COX-2) .

Advanced: How can computational docking improve the prediction of binding interactions?

Answer:
Methodology includes:

  • Protein preparation : Retrieve target structures (e.g., PDB ID 1M17) and optimize protonation states with tools like MOE .
  • Ligand parametrization : Generate 3D conformers (Open Babel) and assign charges (AM1-BCC) .
  • Scoring functions : Compare docking scores (Glide SP vs. XP) to prioritize high-affinity poses .

Advanced: What reaction mechanisms govern the stability of this compound under physiological conditions?

Answer:
Degradation pathways involve:

  • Hydrolysis : The sulfanyl (-S-) bond is susceptible to cleavage at pH > 8, monitored via LC-MS .
  • Oxidative stress : Trifluoromethyl groups resist oxidation, but the thiadiazole ring may degrade under UV light, requiring dark storage .
  • Metabolite profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify phase I/II metabolites .

Advanced: How can researchers assess the compound’s selectivity across biological targets?

Answer:
Selectivity assays include:

  • Panel screening : Test against 50+ kinases (DiscoverX KINOMEscan) to calculate selectivity scores (S35_{35}) .
  • Off-target profiling : Use radioligand binding assays for GPCRs and ion channels .
  • Transcriptomics : RNA-seq of treated cells to identify dysregulated pathways unrelated to primary targets .

Advanced: What strategies validate the compound’s mode of action in cellular models?

Answer:
Validation requires:

  • Genetic knockdown : siRNA-mediated silencing of putative targets (e.g., EGFR) to confirm rescue of phenotype .
  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization after compound treatment .
  • In vivo xenografts : Compare tumor growth inhibition in wild-type vs. transgenic models (e.g., EGFR-mutant mice) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.